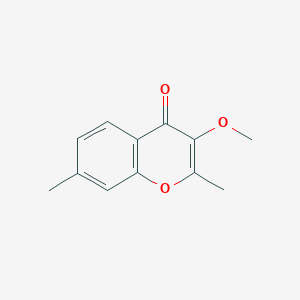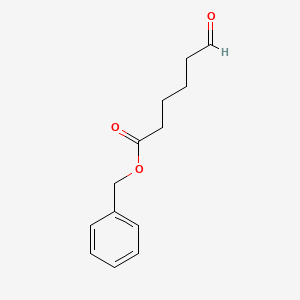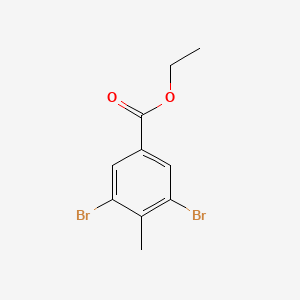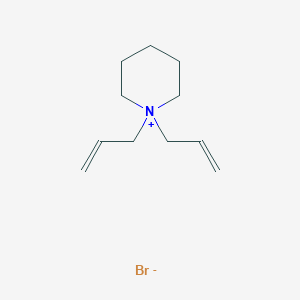
Diallylpiperidium bromide
概要
説明
Diallylpiperidium bromide (DAPB) is a synthetic compound that belongs to the class of quaternary ammonium salts. It is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that break down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. DAPB has been extensively studied for its potential use in the treatment of Alzheimer's disease (AD) and other cognitive disorders.
作用機序
Diallylpiperidium bromide inhibits AChE and BChE by binding to their active sites and preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
Diallylpiperidium bromide has been shown to improve cognitive function and memory in animal models of AD. It has also been shown to reduce inflammation and oxidative stress in the brain, which are two key factors in the development and progression of AD. Diallylpiperidium bromide has also been shown to have neuroprotective effects, which may help to prevent neuronal damage and death in neurological disorders.
実験室実験の利点と制限
One advantage of Diallylpiperidium bromide is that it is a potent and selective inhibitor of AChE and BChE, which makes it a valuable tool for studying cholinergic neurotransmission. However, one limitation of Diallylpiperidium bromide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cholinergic neurotransmission.
将来の方向性
There are several future directions for research on Diallylpiperidium bromide. One area of research is the development of more potent and selective inhibitors of AChE and BChE. Another area of research is the development of novel drug delivery systems for Diallylpiperidium bromide, which may improve its bioavailability and efficacy. Additionally, more research is needed to determine the long-term safety and efficacy of Diallylpiperidium bromide in humans.
科学的研究の応用
Diallylpiperidium bromide has been extensively studied for its potential use in the treatment of AD and other cognitive disorders. It has been shown to improve cognitive function and memory in animal models of AD. Diallylpiperidium bromide has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
1,1-bis(prop-2-enyl)piperidin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.BrH/c1-3-8-12(9-4-2)10-6-5-7-11-12;/h3-4H,1-2,5-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLYLQXDDKSJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridin]-4(1H)-one](/img/structure/B3241554.png)

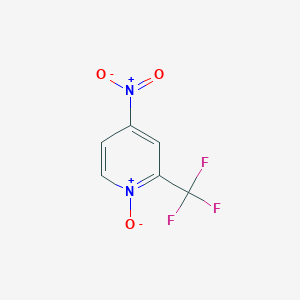
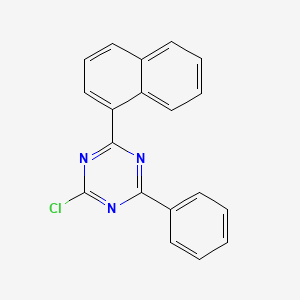
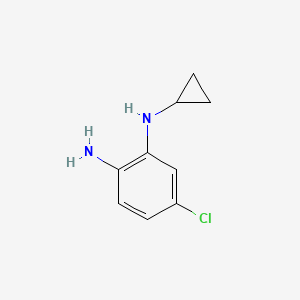
![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)


